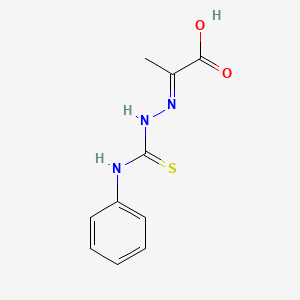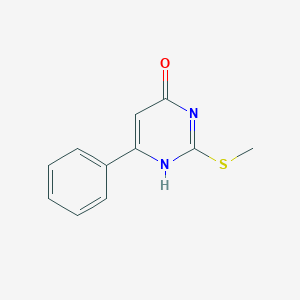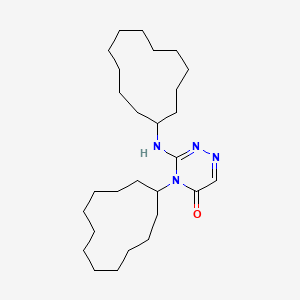![molecular formula C14H17Cl2N3O2S B7754543 2-[5-((S)-1-Amino-2-methyl-propyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-1-(4-chloro-phenyl)-ethanone](/img/structure/B7754543.png)
2-[5-((S)-1-Amino-2-methyl-propyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-1-(4-chloro-phenyl)-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-((S)-1-Amino-2-methyl-propyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-1-(4-chloro-phenyl)-ethanone is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a sulfanyl group, and a chlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-((S)-1-Amino-2-methyl-propyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-1-(4-chloro-phenyl)-ethanone typically involves multiple steps:
Formation of the Oxadiazole Ring: This step involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature.
Introduction of the Sulfanyl Group: The oxadiazole intermediate is then reacted with a thiol compound to introduce the sulfanyl group.
Attachment of the Chlorophenyl Group: The final step involves the coupling of the intermediate with a chlorophenyl derivative under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-[5-((S)-1-Amino-2-methyl-propyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-1-(4-chloro-phenyl)-ethanone undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the chlorophenyl group under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Substituted chlorophenyl derivatives.
Applications De Recherche Scientifique
2-[5-((S)-1-Amino-2-methyl-propyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-1-(4-chloro-phenyl)-ethanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique properties make it a candidate for the development of new materials with specific functionalities.
Mécanisme D'action
The mechanism of action of 2-[5-((S)-1-Amino-2-methyl-propyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-1-(4-chloro-phenyl)-ethanone involves its interaction with specific molecular targets. The oxadiazole ring and sulfanyl group are believed to play a crucial role in its biological activity, potentially interacting with enzymes or receptors in the body. The exact pathways and targets are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-2-methyl-1-propanol: Shares the amino and methyl groups but lacks the oxadiazole and chlorophenyl functionalities.
1,3,4-Oxadiazole Derivatives: Compounds with similar oxadiazole rings but different substituents.
Uniqueness
2-[5-((S)-1-Amino-2-methyl-propyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-1-(4-chloro-phenyl)-ethanone is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in other similar compounds
Propriétés
IUPAC Name |
2-[[5-[(1S)-1-amino-2-methylpropyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-chlorophenyl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2S.ClH/c1-8(2)12(16)13-17-18-14(20-13)21-7-11(19)9-3-5-10(15)6-4-9;/h3-6,8,12H,7,16H2,1-2H3;1H/t12-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGLYQTJVCJOMSE-YDALLXLXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=NN=C(O1)SCC(=O)C2=CC=C(C=C2)Cl)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C1=NN=C(O1)SCC(=O)C2=CC=C(C=C2)Cl)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[4-(1H-indol-3-yl)-5-methyl-1,3-thiazol-2-yl]phenol](/img/structure/B7754469.png)




![6-ethyl-2-[2-(4-methoxyphenyl)ethylamino]-1H-pyrimidin-4-one](/img/structure/B7754498.png)

![6-[2-(6-Ethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetyl]-4-methyl-1,4-benzoxazin-3-one](/img/structure/B7754507.png)
![4-Methyl-6-[2-(4-oxo-5-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetyl]-1,4-benzoxazin-3-one](/img/structure/B7754511.png)

![6-[2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetyl]-2-methyl-4H-1,4-benzoxazin-3-one](/img/structure/B7754513.png)
![[2-(3,4-Dimethoxyphenyl)-2-pyrrolidin-1-ium-1-ylethyl]azanium;dichloride](/img/structure/B7754532.png)


